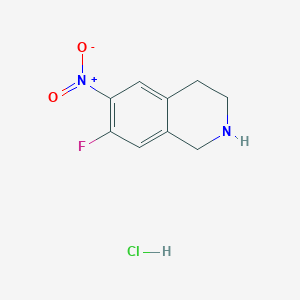
7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Vue d'ensemble
Description
7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C9H10ClFN2O2 . It is part of the large group of natural products known as isoquinoline alkaloids, in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, including this compound, often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 . This results in the generation of 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: C1CNCC2=CC(=C(C=C21)N+[O-])F.Cl .Chemical Reactions Analysis
The chemical reactions involving 1,2,3,4-tetrahydroisoquinoline analogs are diverse and complex. They are often used in multicomponent reactions (MCRs) for the generation of molecular diversity and complexity . MCRs improve the atom economy, selectivity, and yield of the product and thus occupy a central place in the toolbox of sustainable synthetic methodologies .Applications De Recherche Scientifique
Antitumor Activity
Research on derivatives of 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride has demonstrated potential antitumor properties. For example, compounds derived from interactions between specific fluoroquinolines and amino acids, upon undergoing reductive lactamization, showed high levels of cytotoxicity against human tumor cell lines. These compounds were notably more potent against breast carcinoma cell lines than lymphoid origin tumor cell lines, with one derivative showing preferential cytotoxicity indicative of potential for blocking the growth of solid tumors (El-Abadelah et al., 2007).
Antibacterial and Anticancer Agents
A study synthesized tetracyclic fluoroquinolones, evaluating their in vitro antimicrobial and antiproliferative activity. These compounds exhibited growth inhibition against MCF-7 breast tumor and A549 non-small cell lung cancer cells, with some showing promise as dual-acting anticancer and antibacterial chemotherapeutics due to their ability to inhibit the activity of DNA gyrase and topoisomerase IV (Al-Trawneh et al., 2010).
Antibacterial Potency
Further research into 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline derivatives revealed good to excellent antibacterial activities against E. coli and S. aureus. This suggests the potential application of these compounds in developing new antibacterial treatments (Al-Hiari et al., 2007).
Topoisomerase I Inhibitors
A novel series of cytotoxic topoisomerase I (Top1) inhibitors based on the 7-azaindenoisoquinoline structure, which included fluoro substituted derivatives, exhibited potent cytotoxicities in human cancer cell cultures and reduced lethality in an animal model. These compounds, by replacing the potentially genotoxic nitro group with fluoro substituents, retained high Top1 inhibitory activities, indicating their potential as safer anticancer agents (Elsayed et al., 2017).
PET Imaging of Neurofibrillary Tangles
The development of [18 F]MK-6240, a fluorine-18-labelled compound designed for PET imaging of neurofibrillary tangles in the human brain, showcases the application of fluorinated isoquinoline derivatives in neurology. This radiopharmaceutical, capable of detecting aggregated tau protein, was successfully validated for human PET studies, fulfilling FDA and USP requirements for clinical research use (Collier et al., 2017).
Analgesic and Anti-Inflammatory Effects
A specific derivative, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, exhibited pronounced analgesic and anti-inflammatory effects in various models. This compound was found to have a significant anti-inflammatory effect, surpassing that of diclofenac sodium, suggesting its potential use as a non-narcotic analgesic in medical practice (Rakhmanova et al., 2022).
Propriétés
IUPAC Name |
7-fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O2.ClH/c10-8-3-7-5-11-2-1-6(7)4-9(8)12(13)14;/h3-4,11H,1-2,5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDVFTHPRDVIOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=C(C=C21)[N+](=O)[O-])F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10739334 | |
| Record name | 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10739334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912846-66-3 | |
| Record name | 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10739334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


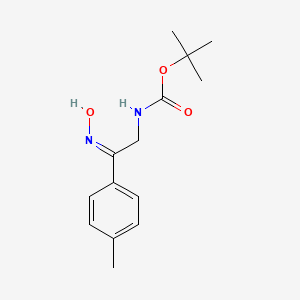
![[2-(3,4-Dimethoxy-phenyl)-2-hydroxyimino-ethyl]-carbamic acid tert-butyl ester](/img/structure/B3166601.png)
![tert-butyl N-[(2Z)-2-(2,4-dimethoxyphenyl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B3166608.png)
![[2-Amino-2-(3-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B3166621.png)
![tert-butyl N-[2-amino-2-(4-fluorophenyl)ethyl]carbamate](/img/structure/B3166626.png)
![tert-butyl N-[2-amino-2-(3,4-dimethoxyphenyl)ethyl]carbamate](/img/structure/B3166635.png)
![tert-butyl N-[2-amino-2-(2,4-dimethoxyphenyl)ethyl]carbamate](/img/structure/B3166637.png)
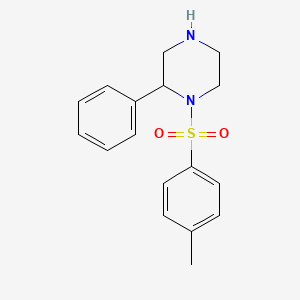
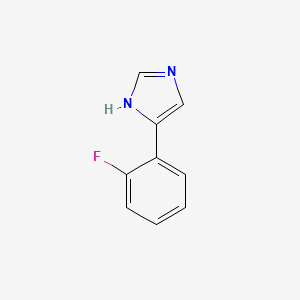

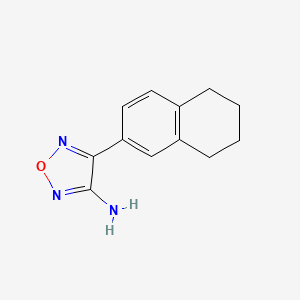
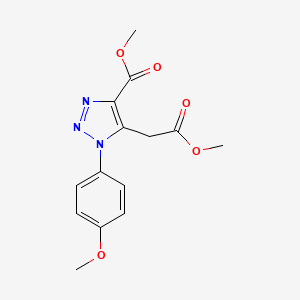
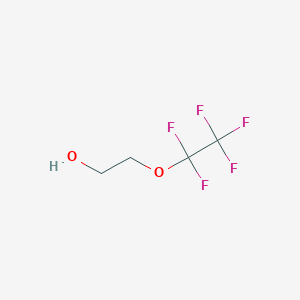
![[4-({2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-methyl-2-oxoethyl}thio)phenyl]amine](/img/structure/B3166687.png)
